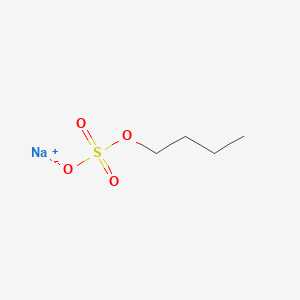
4-Pyridoxic acid
概要
説明
ピリドキシン酸、別名4-ピリドキシン酸は、ビタミンB6の代謝産物です。ビタミンB6の3つの天然形態の1つであるピリドキサールの酸化により肝臓で生成されます。ピリドキシン酸は水溶性であり、尿中に排泄されます。 それは、アミノ酸、グルコース、脂質の代謝において重要な役割を果たし、体内のビタミンB6のステータスを示す指標として役立ちます .
準備方法
合成経路と反応条件: ピリドキシン酸は、肝臓のアルデヒドオキシダーゼを用いたピリドキサールの酸化によって合成することができます . laboratoireでは、ピリドキサールを過マンガン酸カリウムまたは過酸化水素などの試薬を使用して制御された条件下で酸化させることで、ピリドキシン酸を得ることができます。
工業生産方法: ピリドキシン酸の工業生産には、通常、特定の菌株の細菌または酵母を用いたピリドキシン(ビタミンB6)の微生物発酵が関与します。 発酵プロセスには、ピリドキシン酸を分離するための抽出と精製の手順が続きます .
化学反応の分析
反応の種類: ピリドキシン酸は主に酸化反応を起こします。 それはピリドキサールの酸化によって生成され、生物学的システムでさらにレドックス反応に関与することができます .
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素、アルデヒドオキシダーゼは、一般的に使用される酸化剤です。
反応条件: これらの反応は、通常、穏やかな温度から中程度の温度で、中性からわずかに酸性のpH条件下で起こります。
生成される主な生成物: ピリドキサールの酸化によって生成される主な生成物は、ピリドキシン酸です。 さらなる酸化は他の代謝産物の生成につながる可能性がありますが、ピリドキシン酸は依然として主な生成物です .
4. 科学研究への応用
ピリドキシン酸は、科学研究でいくつかの用途があります。
科学的研究の応用
Pyridoxic Acid has several applications in scientific research:
Biochemistry: It is used as a biomarker to assess Vitamin B6 status in clinical and nutritional studies.
Pharmacology: It is studied for its role in drug metabolism and interactions, particularly in the context of Vitamin B6-dependent enzymes.
Industrial Applications: Pyridoxic Acid is used in the production of dietary supplements and fortified foods to ensure adequate Vitamin B6 intake.
作用機序
ピリドキシン酸はその作用を、主にビタミンB6の代謝産物としての役割を通じて発揮します。それはピリドキサール、ピリドキサミン、ピリドキシンの異化に関与しています。 この化合物は、アミノ酸代謝、神経伝達物質合成、ヘモグロビン生成など、さまざまな酵素反応における補酵素として機能します . ピリドキシン酸は、遺伝子発現と細胞シグナル伝達経路の調節にも役割を果たします .
6. 類似化合物の比較
ピリドキシン酸は、ピリドキシン、ピリドキサール、ピリドキサミン、およびそれらのリン酸化誘導体を含むビタミンB6のいくつかのビタマーの1つです . これらの化合物と比較して、ピリドキシン酸は、ビタミンB6代謝の主要な異化産物としての役割でユニークです。 ピリドキサール5'-リン酸が最も生物学的に活性な形態である一方で、ピリドキシン酸はビタミンB6のステータスの重要な指標となり、このビタミンの全体的な代謝を理解するために不可欠です .
類似化合物:
- ピリドキシン(ビタミンB6)
- ピリドキサール
- ピリドキサミン
- ピリドキサール5'-リン酸
- ピリドキサミン5'-リン酸
- ピリドキシン5'-リン酸
これらの化合物はそれぞれ、体の代謝において異なる役割を果たしますが、ピリドキシン酸は、ビタミンB6レベルの排泄と調節における役割のために特に重要です .
類似化合物との比較
- Pyridoxine (Vitamin B6)
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
- Pyridoxine 5’-phosphate
Each of these compounds plays a distinct role in the body’s metabolism, but Pyridoxic Acid is particularly important for its role in the excretion and regulation of Vitamin B6 levels .
特性
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACOUQIXZGNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861650 | |
| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Pyridoxic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82-82-6 | |
| Record name | 4-Pyridoxic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridoxic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K18793O8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Pyridoxic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 248 °C | |
| Record name | 4-Pyridoxic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)

